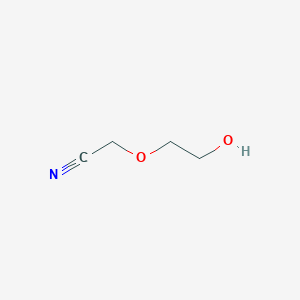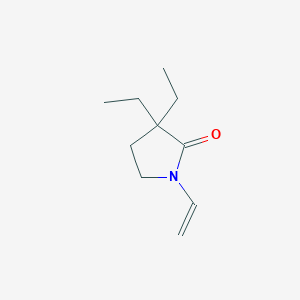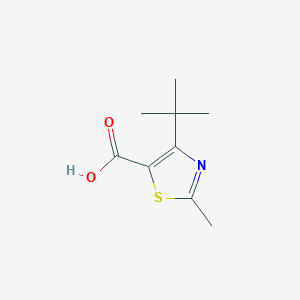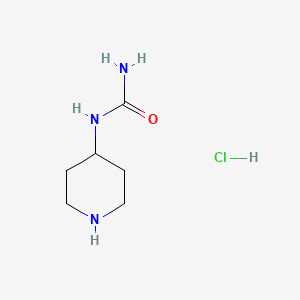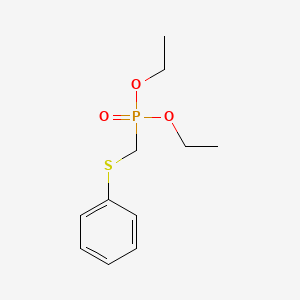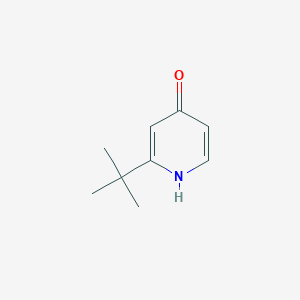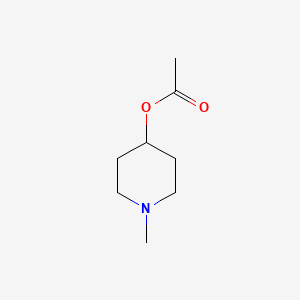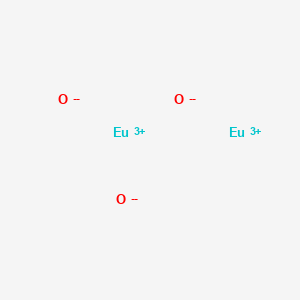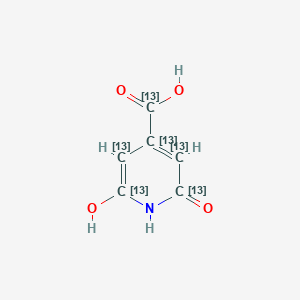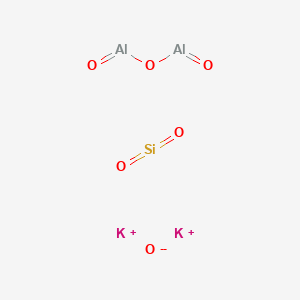
白云母
描述
Muscovite is the most common mineral of the mica family. It is an important rock-forming mineral present in igneous, metamorphic, and sedimentary rocks . Like other micas, it readily cleaves into thin transparent sheets. Muscovite sheets have a pearly to vitreous luster on their surface . It is composed of potassium (K), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in sheets .
Synthesis Analysis
Potassic white micas were synthesized in the K2O-MgO-Al2O3-SiO2-H2O system along the pseudobinary join muscovite-aluminoceladonite .
Molecular Structure Analysis
Muscovite crystallizes in the monoclinic crystal system. Its crystals are often tabular or sheet-like due to its perfect basal cleavage . The chemical formula of Muscovite is typically written as KAl2(AlSi3O10)(OH)2 . This formula represents the arrangement of potassium (K), aluminum (Al), silicon (Si), oxygen (O), and hydroxyl (OH) ions in its crystal structure .
Chemical Reactions Analysis
The mechanically activated muscovite exhibited pozzolanic reaction activity in the alkaline environment provided by calcium oxide, and the activated muscovite possessed a capacity to react with calcium hydroxide to form hydration products .
Physical And Chemical Properties Analysis
Muscovite exhibits perfect basal cleavage, which means it can be easily split into very thin, flexible sheets along one direction. This property is responsible for its characteristic sheet-like appearance . Muscovite has a Mohs hardness of approximately 2.5 to 3. This relatively low hardness makes it a relatively soft mineral . Muscovite has a pearly to vitreous (glassy) luster when its sheets are separated . Muscovite can be colorless, white, or pale shades of pink, brown, green, or yellow .
科学研究应用
矿物的生物风化
白云母是一种层状硅酸盐矿物(KAl2[(OH)2|AlSi3O10]),因其与真菌的相互作用而受到研究,特别是在生物风化的背景下。以白云母为模型矿物体系的研究表明,诸如黑曲霉之类的真菌可以成功地定殖和降解白云母片表面。这种降解过程在硅酸盐降解、土壤形成和发育中起着重要作用,突出了该矿物在研究实验室和自然土壤环境中的微生物定殖和降解方面的作用 (Wei, Kierans, & Gadd, 2012)。
胃肠道黏膜保护
白云母因其药用价值而受到认可,特别是在保护胃肠道黏膜方面。最近的研究强调了其作为一种有前景的胃肠道黏膜保护剂的潜力,表明其在推进对白云母在胃肠道保护中的作用和机制的理解方面发挥着作用 (Fan Yihong, 2013)。
矿物分离和浮选
通过浮选试验研究了白云母从云母矿石中的脉石矿物中分离。该研究利用电声zeta电位测量来确定各种捕收剂和抑制剂对白云母的影响,从而得出了从长石和石英等脉石矿物中有效分离白云母的方法 (Marion et al., 2015)。
晶体生长的外延基底
白云母云母是一种优良的范德华外延基底,用于生长高质量的低维晶体。其独特的表面特性已被用于大规模、高度有序的 CsPbBr3 纳米线阵列的石墨外延,展示了其在各向异性光电和质子器件开发中的应用 (Li et al., 2020)。
表面能和力学性质
白云母的解理和表面能特性使其适用于研究表面和界面现象。它在大面积上产生分子级光滑表面的能力已被应用于各种技术应用中,包括了解解理的力学和解理面之间的吸引力 (Giese, 1974)。
激光加工应用
已经探索了白云母对飞秒激光脉冲的响应,揭示了其在精密激光加工方面的潜力。该研究深入了解了材料在激光照射下的行为,表明其在精确定位和最小碎片产生的应用领域 (Awasthi et al., 2019)。
光学测年中的发光
白云母的发光特性对光激发发光(OSL)测年有影响,尤其是在含有石英的沉积物中。其独特的发光特性对于评估白云母污染对用于测年目的的石英样品的影响至关重要 (Antohi-Trandafir et al., 2018)。
作用机制
Target of Action
Muscovite, also known as common mica, is a hydrated phyllosilicate mineral of aluminium and potassium . It is composed of potassium (K), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in sheets . Muscovite’s primary targets are the materials it interacts with, such as other minerals and compounds. For instance, in the process of grinding, muscovite interacts with sodium hexametaphosphate (SHMP), which acts as a grinding aid .
Mode of Action
Muscovite’s interaction with its targets results in significant changes. For example, when SHMP is used as a grinding aid, the ordered structure of muscovite crystals is destroyed, the surface of muscovite is roughened, and obvious cracks appear . SHMP is physically adsorbed on the muscovite powder, which effectively improves the pulp environment of muscovite powder during grinding, resulting in more dispersed muscovite powder, and improved grinding efficiency .
Biochemical Pathways
The biochemical pathways affected by muscovite are primarily related to its interactions with other compounds. For instance, when muscovite is mixed with ammonium polyphosphate (APP), the polyphosphoric acid (a decomposition product of APP) can enable K and Si out of muscovite and interact with muscovite chemically to generate Al2O3·2SiO2, α-SiO2 and phosphates (AlPO4 and K5P3O10) compounds during heating .
Pharmacokinetics
Its physical properties, such as its ability to be easily split into thin, flexible sheets, influence its interaction with other substances and its dispersion in a given medium .
Result of Action
The molecular and cellular effects of muscovite’s action are largely dependent on its interactions with other substances. For example, when muscovite interacts with APP, it results in the generation of various compounds during heating . In another instance, when muscovite interacts with SHMP during grinding, it results in a more dispersed muscovite powder, improving the grinding efficiency .
Action Environment
Environmental factors significantly influence muscovite’s action, efficacy, and stability. For instance, the temperature plays a crucial role in the interaction between muscovite and APP . Similarly, the ionic strength and density of the environment can affect the migration behavior of certain ions in muscovite .
安全和危害
属性
IUPAC Name |
dipotassium;dioxosilane;oxo(oxoalumanyloxy)alumane;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2K.O2Si.4O/c;;;;1-3-2;;;;/q;;2*+1;;;;;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANSGVIUGARFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].O=[Al]O[Al]=O.O=[Si]=O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2K2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
MICA, a generic term, refers to any of a group of approximately 30 silicate minerals occurring as non-fibrous plates. Muscovite (hydrated aluminium potassium silicate[KAl2(AlSi3O10)(F, OH)2 ])and phlogopite (potassium magnesium aluminum silicate hydroxide) are the two major micas of commerce. Micas are commonly found in ordinary rocks. Inhalation of mica dust presents an occupational hazard., Dry Powder; Pellets or Large Crystals, Colorless mineral; [Merck Index], Colorless, odorless flakes or sheets of hydrous silicates. | |
| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mica-group minerals | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Muscovite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MICA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/153 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mica (containing less than 1% quartz) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble | |
| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mica (containing less than 1% quartz) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.6 to 3.2 (NIOSH, 2023), 2.6-3.2 | |
| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MICA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/153 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mica (containing less than 1% quartz) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mm Hg (approximate), 0 mmHg (approx) | |
| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MICA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/153 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mica (containing less than 1% quartz) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Certain varieties contain traces of iron, titanium, lithium, sodium and fluorine. /Phlogopite mica/ | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Muscovite | |
Color/Form |
Light gray to dark flakes or particles, Soft, translucent solid; colorless to slight red (ruby), brown to greenish yellow (amber)... thin sheets that are flexible and elastic, Colorless flakes or sheets of hydrous silicates | |
CAS RN |
12001-26-2, 1318-94-1 | |
| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mica-group minerals | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mica-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muscovite (Al2K(Si3Al)[(OH)0.5-1F0-0.5]2O10) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MICA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/153 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1500 °C, Melting point = 1387 °C /Synthetic fluorophlogopite/ | |
| Record name | MICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the chemical formula of Muscovite?
A1: Muscovite's ideal chemical formula is KAl₂(Si₃Al)O₁₀(OH)₂.
Q2: What are the common substitutions found within the Muscovite structure?
A: Muscovite often exhibits substitutions in its structure. Common examples include: * Octahedral substitutions: Al³⁺ can be replaced by divalent cations like Fe²⁺, Mg²⁺, Fe³⁺, Ti⁴⁺, and Mn²⁺. [] * Interlayer substitutions: While K⁺ is the primary interlayer cation, it can be replaced by other alkali cations like Na⁺, Rb⁺, and Cs⁺. [, ]
Q3: How does the crystal structure of Muscovite influence its properties?
A: Muscovite's layered structure, with strong bonds within layers and weaker van der Waals forces between them, dictates many of its key properties: * Perfect basal cleavage: Muscovite readily cleaves into thin, strong sheets along the basal plane. [, , , ] * Flexibility and elasticity: The weak interlayer bonding allows for flexibility and elasticity within the sheets. [, , , ] * High aspect ratio: The ease of cleavage allows for the production of flakes with a high aspect ratio, useful in composite materials. [, , , , ] * Chemical inertness: The strong Si-O and Al-O bonds within the layers make Muscovite chemically inert. [, ]
Q4: How can spectroscopic techniques be used to study Muscovite?
A: Various spectroscopic methods provide valuable information about Muscovite: * X-ray diffraction (XRD): Reveals the crystal structure, polytype (e.g., 1M, 2M1), and layer stacking order. Can also identify the presence of interlayer water and other minerals. [, , , , , , ] * Fourier-transform infrared spectroscopy (FTIR): Characterizes the vibrational modes of bonds within Muscovite, particularly O-H stretching vibrations, providing insights into the hydration state and the presence of hydroxyl groups. [, , , , ] * Short-wave infrared spectroscopy (SWIR): Identifies and quantifies minerals, including Muscovite, based on their characteristic absorption features. Helpful for characterizing fine-grained alteration minerals in exploration geology. [, ] * Laser-induced breakdown spectroscopy (LIBS): Enables rapid in-field compositional analysis, particularly effective for light elements like Li. []
Q5: What are the key properties that make Muscovite suitable for various material applications?
A: * Excellent electrical insulator: Muscovite possesses exceptionally low electrical conductivity, making it ideal for electrical insulation applications. [, ] * High thermal stability and resistance: It exhibits high resistance to heat, contributing to its use in high-temperature applications. [, , ] * Chemical inertness and stability: Muscovite is resistant to chemical weathering and degradation, making it suitable for use in harsh environments. [, ]
Q6: How does Muscovite affect the properties of polymer composites?
A: Incorporating Muscovite into polymers can enhance: * Mechanical strength and modulus: Muscovite acts as a reinforcing filler, improving the stiffness and strength of the composite. [, , , ] * Thermal stability: Muscovite increases the decomposition temperature and residual weight of the composites at high temperatures. [, ]
Q7: How can surface modifications improve Muscovite's performance in composites?
A: Surface treatments enhance the interaction between Muscovite and the polymer matrix: * Titanate coupling agents: Improve the interfacial bonding between the mineral and organic phases, leading to enhanced mechanical properties. [, ] * Ion exchange treatments: Can alter the surface charge and hydrophobicity of Muscovite, improving its dispersion within the polymer matrix and potentially enhancing mechanical properties. [, ]
Q8: Are there any challenges in using Muscovite in composites, and how can these be addressed?
A:* Dispersion: Muscovite flakes tend to agglomerate, hindering their uniform distribution in the polymer matrix. [] * Solution: Using surface-modified Muscovite, liquid grinding aids like ethylene glycol (EG) and triethanolamine (TEA), or optimizing processing conditions can improve dispersion. [] * Potential reduction in flexural strength: At higher loadings, unmodified Muscovite can decrease the flexural strength before heat treatment. [] * Solution: Surface modification of Muscovite can mitigate this effect. []
Q9: How does Muscovite interact with water at the atomic level?
A:
Hydration layers: Water molecules form structured layers at the Muscovite-water interface due to hydrogen bonding with surface oxygen atoms. [, ]* Ion exchange: Cations at the Muscovite surface (primarily K⁺) can exchange with ions in solution, such as H₃O⁺, influencing surface charge and solution chemistry. [, , , ]* Surface heterogeneity:* AFM studies reveal variations in surface charge and hydration forces across the Muscovite surface, likely due to defects or chemical heterogeneities. []
Q10: How does the presence of ions in solution affect Muscovite's surface properties?
A:
Ionic strength: Increasing ionic strength compresses the electrical double layer surrounding the Muscovite particles, decreasing repulsive forces and potentially leading to aggregation. [, ]* Specific ion effects:* Certain ions exhibit specific adsorption behavior, affecting surface charge, hydration, and the stability of Muscovite suspensions. [, ]
Q11: What is the role of Muscovite in geochemical processes?
A:* Potassium reservoir: As a potassium-bearing mineral, Muscovite influences the availability and cycling of K in soils and geological formations. [, ] * Mineral transformations: Muscovite can undergo reactions under hydrothermal conditions, transforming into other minerals like illite-smectite (I-S) or releasing K into solution. [, , ]* Trace element uptake: Muscovite can incorporate trace elements during its formation, reflecting the geochemical conditions of its environment. This can be utilized as a tool for exploration geology. [, ]
Q12: What are the environmental considerations regarding Muscovite?
A: * Sustainable sourcing: Responsible mining practices are essential to minimize the environmental impact of Muscovite extraction. []* Waste management: Developing efficient recycling and disposal methods for Muscovite-containing materials is crucial to reduce waste. []
Q13: How is Muscovite used in geochronology?
A: The K-Ar and ⁴⁰Ar/³⁹Ar dating methods utilize the radioactive decay of ⁴⁰K to ⁴⁰Ar in K-bearing minerals like Muscovite to determine the age of rocks and geological events. [, ]
Q14: How can Muscovite be used as a geochemical indicator mineral?
A:* Metamorphic conditions: Muscovite's composition and the presence or absence of coexisting minerals provide information about the pressure, temperature, and fluid conditions during metamorphism. [, , ]* Fluid evolution: Variations in Muscovite chemistry within a single pegmatite or across a mineralized system can track changes in fluid composition, temperature, and pressure, providing insights into ore-forming processes. [, ]* Provenance studies: Detrital Muscovite in sedimentary basins can be traced back to their source rocks, aiding in reconstructing past tectonic and erosional histories. [, ]
Q15: How can computational chemistry be applied to study Muscovite?
A:* Molecular dynamics simulations: Simulate the behavior of Muscovite at the atomic level, exploring its interactions with water, ions, and other materials. This can provide insights into surface properties, hydration, and ion exchange mechanisms. [, ]* Density functional theory (DFT) calculations: Investigate the electronic structure and bonding properties of Muscovite, predicting its stability, reactivity, and potential for cation exchange. []
Q16: What are potential future research directions for Muscovite?
A:* 2D materials: Exploring the properties and applications of few-layer Muscovite (muscovite nanosheets) as a potential 2D material. [, ]* Biomedical applications: Investigating the biocompatibility of Muscovite and its potential use in biomaterials and drug delivery systems. []* Environmental remediation: Developing Muscovite-based materials for applications like water treatment and contaminant removal. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



